molecular formula C23H21BrN2O2S B5513174 N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide

N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide

Cat. No.: B5513174
M. Wt: 469.4 g/mol
InChI Key: RLAOSBCQMHAFAP-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide is a useful research compound. Its molecular formula is C23H21BrN2O2S and its molecular weight is 469.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 468.05071 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

N'-[4-(benzyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide and its derivatives have shown promising anticancer properties. Studies have synthesized various derivatives of this compound, revealing their cytotoxic activity against cancer cell lines such as C6 (Rat brain glioma), A549 (Human lung adenocarcinoma), MCF-7 (Human breast adenocarcinoma), and HT-29 (Human colorectal adenocarcinoma) (Osmaniye et al., 2018). Additionally, certain derivatives have shown potential in inhibiting DNA synthesis in cancer cells and inducing cell death through various pathways.

Antioxidant Activity

The compound and its related Schiff bases have demonstrated significant antioxidant behavior. Theoretical studies and molecular docking approaches on variants of this compound have revealed their efficiency in radical scavenging and antioxidant activities, comparable to standard antioxidants like ascorbic acid (Ardjani & Mekelleche, 2017).

Antimicrobial Properties

Various studies have focused on the antimicrobial properties of this compound derivatives. These compounds have been found effective against a range of Gram-positive and Gram-negative bacteria (Grozav et al., 2017). This suggests their potential use in developing new antimicrobial agents.

Interaction with Biological Molecules

Research has explored how these compounds interact with biological molecules like human serum albumin. The binding properties and thermodynamics of such interactions have been studied, providing insights into the potential biological activities and pharmacokinetics of these compounds (Tong et al., 2015).

Potential in Enzyme Inhibition

Some derivatives of this compound have shown promising results in enzyme inhibition, like urease inhibition. This is particularly important for therapeutic applications, such as in the treatment of Helicobacter pylori infections (Qu et al., 2015).

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2S/c24-21-8-4-7-20(13-21)16-29-17-23(27)26-25-14-18-9-11-22(12-10-18)28-15-19-5-2-1-3-6-19/h1-14H,15-17H2,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAOSBCQMHAFAP-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.